molecular formula C14H17F2NO2 B5646497 1-[2-(difluoromethoxy)benzyl]azepan-2-one

1-[2-(difluoromethoxy)benzyl]azepan-2-one

Cat. No. B5646497
M. Wt: 269.29 g/mol
InChI Key: VSRUZNFLSLBZOX-UHFFFAOYSA-N
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Description

"1-[2-(difluoromethoxy)benzyl]azepan-2-one" is a chemical compound synthesized through various organic reactions. Its structure comprises a benzyl group with a difluoromethoxy substitution and an azepan-2-one ring.

Synthesis Analysis

The synthesis of compounds similar to "1-[2-(difluoromethoxy)benzyl]azepan-2-one" often involves visible-light-induced difluoroalkylation, leading to the formation of bis-difluoroalkylated benzoxepines and 2H-chromenes under mild conditions (Zhou et al., 2022).

Molecular Structure Analysis

The molecular structure of related benzazepines indicates a significant presence of fluorinated compounds, with the synthesis of various benzo-fluorinated dibenz[b,f]azepines being common. These compounds are often synthesized from fluorinated isatins or indoles using ring-expansion reactions (Elliott et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of compounds like "1-[2-(difluoromethoxy)benzyl]azepan-2-one" can involve reactions with methanol, leading to distinct reaction products depending on the fluoro-substitution patterns (Verniest et al., 2007).

Physical Properties Analysis

The physical properties of these compounds can be understood by examining related substances. For instance, the crystallographic analysis of benzazepine derivatives reveals insights into their solid-state structure, which can inform their physical properties (Guerrero et al., 2014).

properties

IUPAC Name

1-[[2-(difluoromethoxy)phenyl]methyl]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c15-14(16)19-12-7-4-3-6-11(12)10-17-9-5-1-2-8-13(17)18/h3-4,6-7,14H,1-2,5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRUZNFLSLBZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethoxy)benzyl]azepan-2-one

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